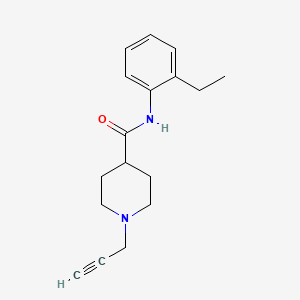
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. EPPC belongs to the class of piperidine compounds and is known to have a unique mechanism of action that makes it an attractive candidate for further investigation.
Mécanisme D'action
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide's mechanism of action involves its interaction with the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, lipid metabolism, and cell survival. This compound has been shown to have a high affinity for the sigma-1 receptor, which results in the activation of downstream signaling pathways that can have various effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for conditions characterized by inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique mechanism of action. This makes it a valuable tool for investigating the sigma-1 receptor and its downstream signaling pathways. Additionally, this compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a potent activator of this receptor. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of future research could be to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the potential use of this compound as an anti-inflammatory agent. Finally, more research could be conducted to investigate the potential toxicity of this compound and to determine safe dosages for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 2-ethylphenylmagnesium bromide with propargyl chloride, followed by the reaction with piperidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential use in pharmacological research. It has been shown to have activity as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes. This activity makes this compound a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, depression, and anxiety.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-11-19-12-9-15(10-13-19)17(20)18-16-8-6-5-7-14(16)4-2/h1,5-8,15H,4,9-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZOQVLIDPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

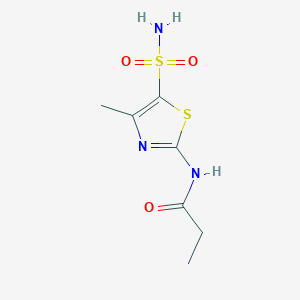
![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)
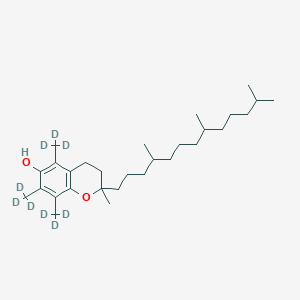

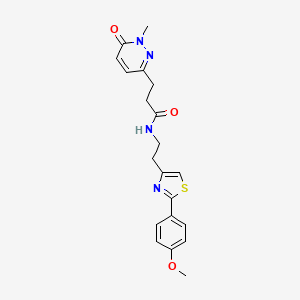
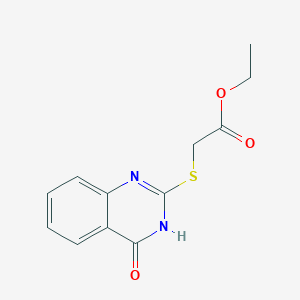

![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)
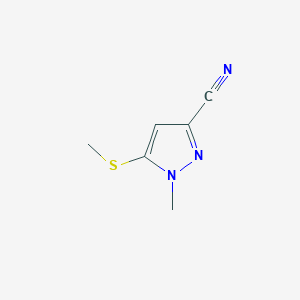


![4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide](/img/structure/B2827718.png)